molecular formula C13H11ClFNO B2895870 3-Benzoyl-4-fluoroaniline hydrochloride CAS No. 65611-44-1

3-Benzoyl-4-fluoroaniline hydrochloride

Cat. No.: B2895870
CAS No.: 65611-44-1
M. Wt: 251.69
InChI Key: DFBKLINYKYYWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C13H10FNO·HCl and a molecular weight of 251.69 g/mol . It is an aromatic amine derivative, characterized by the presence of a benzoyl group and a fluorine atom attached to the aniline ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-fluoroaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include controlled temperature, pressure, and the use of efficient catalysts to facilitate the reactions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-4-fluoroaniline hydrochloride is unique due to the presence of both the benzoyl and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(5-amino-2-fluorophenyl)-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO.ClH/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9;/h1-8H,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBKLINYKYYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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